

## Overcoming challenges in long-term Seladelpar treatment studies

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## Technical Support Center: Seladelpar Treatment Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Seladelpar**.

### Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **Seladelpar**?

**Seladelpar** is a selective agonist for the peroxisome proliferator-activated receptor delta (PPAR- $\delta$ ).[1][2] PPAR- $\delta$  is a nuclear receptor that plays a role in regulating genes involved in bile acid synthesis, inflammation, and metabolic pathways.[1][3] The activation of PPAR- $\delta$  by **Seladelpar** is thought to inhibit bile acid synthesis by downregulating the key enzyme CYP7A1 through a mechanism involving fibroblast growth factor 21 (FGF21).[3] This leads to a reduction in the accumulation of toxic bile acids in the liver, which is a hallmark of primary biliary cholangitis (PBC).

Q2: What are the most common adverse events observed in long-term **Seladelpar** treatment studies?



Based on clinical trial data, the most common adverse reactions are generally mild to moderate. In the RESPONSE pivotal trial, the most frequent adverse events in the **Seladelpar** arm compared to placebo were headache, abdominal pain, nausea, abdominal distension, and dizziness. Long-term extension studies have shown that the incidence of adverse events may decrease over time.

Q3: Are there any serious adverse events associated with Seladelpar?

While most adverse events are mild to moderate, some serious adverse events have been reported. An increased risk of fractures has been observed in patients treated with **Seladelpar** compared to placebo. Additionally, dose-related increases in serum transaminases (AST and ALT) have been seen, particularly at doses higher than the recommended 10 mg once daily. However, at the recommended dose, significant increases in liver enzymes were not observed.

Q4: How should patients with hepatic impairment be managed during **Seladelpar** treatment?

No dosage adjustment is necessary for patients with mild hepatic impairment (Child-Pugh A). However, the use of **Seladelpar** is not recommended in patients with decompensated cirrhosis (e.g., ascites, variceal bleeding, hepatic encephalopathy). It is advised to consider discontinuing treatment if a patient progresses to moderate or severe hepatic impairment (Child-Pugh B or C).

Q5: What are the key drug interactions to be aware of when using **Seladelpar**?

**Seladelpar** is a substrate of CYP2C9, CYP3A4, and OAT3. Therefore, co-administration with strong inhibitors of these enzymes should be avoided as it can increase **Seladelpar** exposure. For example, co-administration with OAT3 inhibitors and strong CYP2C9 inhibitors should be avoided. It is also recommended to administer **Seladelpar** at least 4 hours before or 4 hours after taking bile acid sequestrants to avoid reduced absorption.

# Troubleshooting Guides Guide 1: Management of Elevated Liver Enzymes

Issue: A patient in a long-term study receiving **Seladelpar** exhibits a significant increase in serum transaminase (AST/ALT) levels.

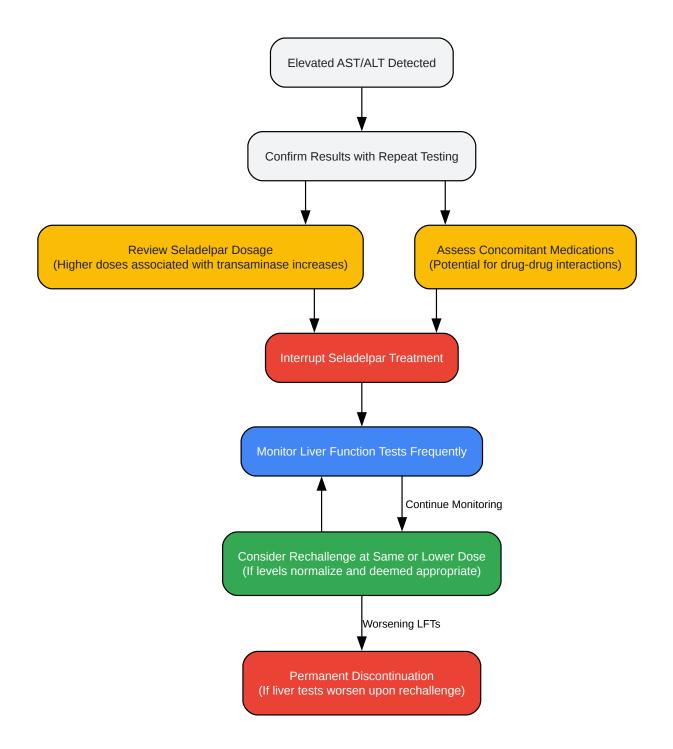




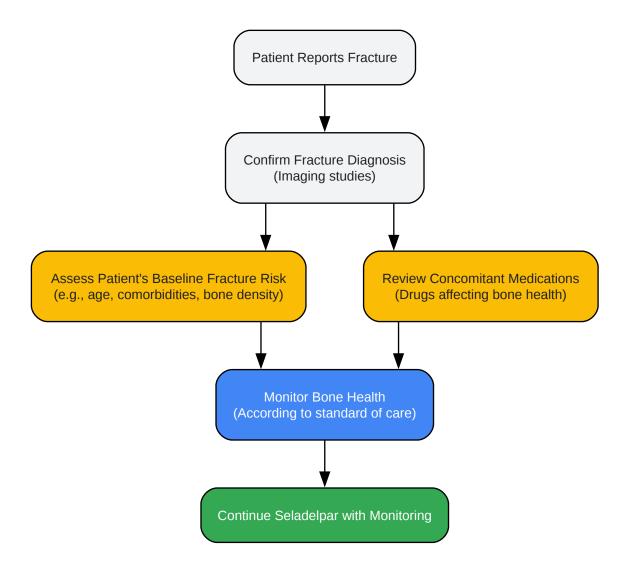


Troubleshooting Workflow:

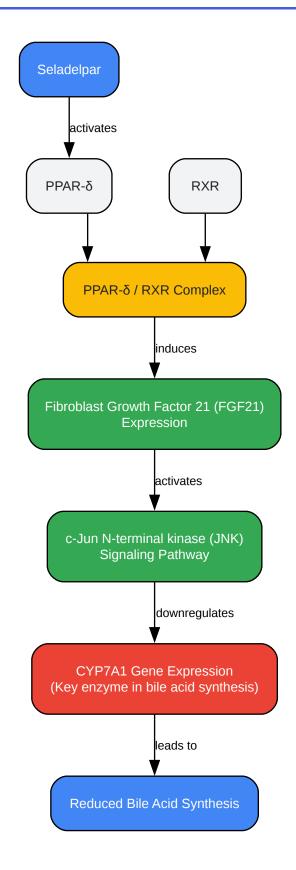












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